4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile

Catalog No.
S12307830
CAS No.
664362-63-4
M.F
C16H16N2O
M. Wt
252.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile

CAS Number

664362-63-4

Product Name

4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile

IUPAC Name

4-(4-hydroxypiperidin-1-yl)naphthalene-1-carbonitrile

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

InChI

InChI=1S/C16H16N2O/c17-11-12-5-6-16(15-4-2-1-3-14(12)15)18-9-7-13(19)8-10-18/h1-6,13,19H,7-10H2

InChI Key

RXCZIWUUKLUWAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C3=CC=CC=C32)C#N

4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile is a chemical compound characterized by its unique structure, which combines a naphthalene derivative with a piperidine moiety. The molecular formula of this compound is C13H12N2OC_{13}H_{12}N_{2}O, and it has a molecular weight of approximately 212.25 g/mol. The presence of the hydroxyl group on the piperidine ring and the nitrile group attached to the naphthalene structure contributes to its chemical reactivity and potential biological activity.

The chemical behavior of 4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile can be influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to various substitutions that modify the compound's properties.
  • Hydrolysis: The nitrile group can also be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.
  • Reduction: The compound may be reduced to amines or alcohols, depending on the reducing agent used.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals.

Research indicates that 4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile exhibits notable biological activities. It has been studied for its potential as an analgesic and anti-inflammatory agent. The compound's ability to interact with various biological targets makes it a candidate for drug development in treating pain and inflammation-related conditions. Its structural similarity to other biologically active compounds enhances its relevance in medicinal chemistry.

Several synthesis methods have been reported for 4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile:

  • Condensation Reactions: This method typically involves the reaction of naphthalene derivatives with piperidine in the presence of a suitable catalyst.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques can facilitate the formation of this compound from simpler precursors, allowing for more efficient synthesis.
  • Mechanochemical Approaches: Recent advancements have introduced solvent-free solid-state reactions that enhance yield and reduce environmental impact, aligning with modern green chemistry principles.

The applications of 4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile span several fields:

  • Pharmaceutical Development: Due to its analgesic properties, it is being explored as a potential drug candidate for pain management.
  • Chemical Research: The compound serves as an important intermediate in organic synthesis, particularly in developing more complex molecules.
  • Material Science: Its unique properties may be harnessed in creating novel materials, including those used in electronic applications.

Interaction studies involving 4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile focus on its binding affinity with various receptors and enzymes. These studies are crucial for understanding its mechanism of action and therapeutic potential. Preliminary data suggest that it may interact with pain receptors, influencing nociceptive pathways, which could lead to effective pain relief strategies.

Several compounds share structural similarities with 4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
4-Hydroxy-1-naphthonitrileC11H7NOC_{11}H_{7}NOLacks piperidine; used in dye synthesis
1-NaphthonitrileC11H7NC_{11}H_{7}NSimpler structure; important precursor
4-Hydroxy-1-phenethylpiperidine-4-carbonitrileC14H18N2OC_{14}H_{18}N_{2}OContains phenethyl group; different pharmacological profile

The uniqueness of 4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile lies in its combined structural features that enhance its biological activity and potential therapeutic applications compared to these similar compounds. Its specific interactions within biological systems make it a valuable subject of study in medicinal chemistry.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

252.126263138 g/mol

Monoisotopic Mass

252.126263138 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types